molecular formula C13H18N2O B3051796 5-Propoxytryptamine CAS No. 3610-40-0

5-Propoxytryptamine

Cat. No.: B3051796
CAS No.: 3610-40-0
M. Wt: 218.29 g/mol
InChI Key: SXHSCDTUUHPMSY-UHFFFAOYSA-N
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Description

5-Propoxytryptamine is a chemical compound belonging to the tryptamine family Tryptamines are a class of compounds that share a common structure derived from tryptamine, which includes an indole ring connected to an amino group via an ethyl side chain this compound is characterized by the presence of a propoxy group at the 5-position of the indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Propoxytryptamine typically involves the alkylation of tryptamine with a propyl halide. The reaction is carried out under basic conditions, often using a strong base such as sodium hydride or potassium carbonate to deprotonate the tryptamine, followed by the addition of the propyl halide to form the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 5-Propoxytryptamine can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the indole ring.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of N-alkylated or N-acylated tryptamine derivatives.

Scientific Research Applications

    Chemistry: It serves as a precursor for the synthesis of more complex tryptamine derivatives.

    Biology: It is used in studies investigating the role of tryptamines in biological systems, particularly in relation to neurotransmission and receptor binding.

    Medicine: Research into its pharmacological properties may lead to the development of new therapeutic agents targeting serotonin receptors.

Mechanism of Action

The mechanism of action of 5-Propoxytryptamine involves its interaction with serotonin receptors, particularly the 5-HT2A receptor. As a tryptamine derivative, it is likely to act as an agonist at these receptors, mimicking the effects of serotonin. This interaction can lead to various physiological and psychological effects, depending on the specific receptor subtype and the context of its activation.

Comparison with Similar Compounds

    Serotonin (5-Hydroxytryptamine): A naturally occurring neurotransmitter with a hydroxyl group at the 5-position.

    5-Methoxytryptamine: A tryptamine derivative with a methoxy group at the 5-position.

    5-Hydroxytryptophan: A precursor to serotonin with a hydroxyl group at the 5-position and an additional carboxyl group.

Uniqueness: 5-Propoxytryptamine is unique due to the presence of the propoxy group at the 5-position, which can influence its pharmacological properties and receptor binding affinity. This structural modification may result in different biological activities compared to other tryptamine derivatives, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-(5-propoxy-1H-indol-3-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-2-7-16-11-3-4-13-12(8-11)10(5-6-14)9-15-13/h3-4,8-9,15H,2,5-7,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXHSCDTUUHPMSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC2=C(C=C1)NC=C2CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40189681
Record name 1H-Indole-3-ethanamine, 5-propoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40189681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3610-40-0
Record name 5-Propoxy-1H-indole-3-ethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3610-40-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indole-3-ethanamine, 5-propoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003610400
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Indole-3-ethanamine, 5-propoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40189681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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